molecular formula C18H20N2O2S B5708763 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine

1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine

Cat. No. B5708763
M. Wt: 328.4 g/mol
InChI Key: QXVUREFSAZDTGS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine, also known as TAPI-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at the University of Tokyo in 2003 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine works by binding to the active site of proteases and preventing them from cleaving their substrates. It has been shown to be a potent inhibitor of MMPs, which are involved in the breakdown of extracellular matrix proteins and play a key role in tumor invasion and metastasis. This compound has also been shown to inhibit the activity of other proteases, including ADAM10 and ADAM17, which are involved in the processing of cytokines and growth factors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of protease activity, the reduction of inflammation, and the inhibition of viral replication. It has also been shown to have anti-tumor activity in animal models of cancer and to reduce the severity of arthritis in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine is its relatively simple synthesis method, which makes it easy to produce in large quantities. It is also a potent inhibitor of MMPs, which are involved in a wide range of physiological processes. However, one limitation of this compound is that it is not selective for MMPs and can also inhibit the activity of other proteases, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine. One potential application is in the treatment of cancer, where it could be used to inhibit tumor invasion and metastasis. Another potential application is in the treatment of viral infections, where it could be used to inhibit viral replication. Further research is also needed to investigate the selectivity of this compound for different proteases and to develop more potent and selective inhibitors.

Synthesis Methods

The synthesis of 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine involves several steps, including the reaction of 2-methoxyaniline with 2-bromo-1-(2-thienyl)ethanone to form an intermediate product, which is then reacted with piperazine and acryloyl chloride to produce the final product. The process is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine has been used in a wide range of scientific research applications, including studies on cancer, inflammation, and viral infections. It has been shown to inhibit the activity of various proteases, including matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound has also been shown to reduce inflammation in animal models of arthritis and to inhibit the replication of several viruses, including HIV-1 and SARS-CoV.

properties

IUPAC Name

(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-22-17-7-3-2-6-16(17)19-10-12-20(13-11-19)18(21)9-8-15-5-4-14-23-15/h2-9,14H,10-13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVUREFSAZDTGS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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